molecular formula C5H9NO B1582916 4-Piperidone CAS No. 41661-47-6

4-Piperidone

Cat. No.: B1582916
CAS No.: 41661-47-6
M. Wt: 99.13 g/mol
InChI Key: VRJHQPZVIGNGMX-UHFFFAOYSA-N
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Description

4-Piperidone (C₅H₉NO) is a six-membered lactam ring containing a ketone group at the 4-position. It serves as a versatile scaffold in medicinal chemistry due to its structural flexibility and ability to undergo diverse functionalizations. Key applications include its role as a precursor in synthesizing analgesics (e.g., fentanyl) and its incorporation into bioactive molecules with anti-inflammatory, anticancer, and antimicrobial properties . The piperidone ring’s sofa conformation and electronic properties, such as frontier molecular orbital (FMO) distributions, further enhance its reactivity and binding affinity in drug design .

Mechanism of Action

Target of Action

Piperidin-4-one, also known as 4-Piperidone or 4-Piperidinone, is an organic compound that plays a significant role in the pharmaceutical industry . It is a key intermediate in the synthesis of various pharmaceutical drugs .

Mode of Action

It is known that piperidine derivatives can interact with various biological targets, leading to a wide range of effects . For instance, some piperidine derivatives have been reported to inhibit fungal ergosterol biosynthesis, which is crucial for maintaining the permeability and fluidity of fungal cell membranes .

Biochemical Pathways

Piperidin-4-one and its derivatives can affect various biochemical pathways. For example, some piperidine derivatives have been found to exhibit antiproliferative and antimetastatic effects on various types of cancers, both in vitro and in vivo . These effects could be attributed to the compound’s interaction with multiple biochemical pathways involved in cell proliferation and metastasis.

Pharmacokinetics

It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

The molecular and cellular effects of Piperidin-4-one’s action depend on the specific targets and pathways it interacts with. For instance, piperidine derivatives have been reported to possess various pharmacological activities, including anticancer and anti-HIV activities . These effects are likely the result of the compound’s interaction with specific molecular targets and biochemical pathways.

Action Environment

The action, efficacy, and stability of Piperidin-4-one can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s stability and its interactions with its targets

Biochemical Analysis

Biochemical Properties

4-Piperidone plays a significant role in biochemical reactions, particularly in the synthesis of alkaloids and other complex organic molecules . It interacts with various enzymes and proteins, facilitating the formation of intermediate compounds that are crucial in the synthesis of pharmaceuticals. For instance, this compound is involved in the synthesis of fentanyl, a potent opioid analgesic . The interactions between this compound and enzymes such as cytochrome P450 are essential for its metabolic processing .

Cellular Effects

This compound exhibits notable effects on various cell types and cellular processes. It has been observed to induce apoptosis and antiproliferative effects on human cancer cell lines, including prostate and lymphoma cancer cells . The compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Specifically, this compound induces reactive oxygen species accumulation, mitochondrial depolarization, and activation of caspase-3/7, leading to cell death via the intrinsic apoptotic pathway .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound binds to specific enzymes, such as cytochrome P450, facilitating its metabolic processing . The compound’s ability to induce apoptosis in cancer cells is attributed to its role as a proteasome inhibitor, increasing the levels of poly-ubiquitinated proteins and causing cell cycle alterations .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can also exhibit biological activity . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained antiproliferative effects on cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as reducing tumor growth and inducing apoptosis in cancer cells . At higher doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . The threshold effects observed in these studies highlight the importance of dosage optimization for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The compound undergoes ring contraction and other transformations, leading to the formation of various metabolites. These metabolic processes are essential for the compound’s pharmacokinetics and pharmacodynamics, influencing its therapeutic efficacy and safety profile .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions affect the compound’s localization and accumulation, influencing its biological activity. The transport mechanisms ensure that this compound reaches its target sites, facilitating its therapeutic effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects at the desired sites within the cell, enhancing its therapeutic potential .

Biological Activity

4-Piperidone, also known as piperidin-4-one, is a cyclic compound that exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article delves into the various biological activities associated with this compound and its derivatives, supported by recent research findings and case studies.

Overview of this compound

This compound is characterized by its piperidine ring with a ketone functional group at the fourth position. This structural feature allows for diverse chemical modifications, leading to compounds with enhanced biological properties. The compound has been investigated for its potential applications in treating various diseases, particularly cancer and inflammatory conditions.

1. Antitumor Activity

Numerous studies have highlighted the antitumor properties of this compound derivatives. For instance, a series of Boc-piperidone chalcones demonstrated significant cytotoxicity against human colorectal and prostate cancer cell lines, with GI50 values ranging from 0.84 to 34.7 μg/mL . The mechanism of action appears to involve the induction of apoptosis and inhibition of NFκB activity, which are crucial pathways in cancer cell proliferation.

Table 1: Cytotoxic Activity of this compound Derivatives

CompoundCell LineGI50 (μg/mL)Mechanism of Action
Boc-piperidone chalconeLoVo0.84Induces apoptosis
Boc-piperidone chalconePC317.1Inhibits NFκB activity
3,5-bis(2-fluorobenzylidene)-4-piperidonePancreatic CancerNot specifiedInhibits Notch signaling

2. Anti-inflammatory Properties

Research indicates that certain derivatives of this compound possess anti-inflammatory effects. For example, compounds synthesized from this compound exhibited inhibition of pro-inflammatory cytokines IL-6 and TNF-α in RAW264.7 cells . This suggests their potential utility in treating inflammatory diseases.

3. Antioxidant Activity

Some studies have reported that this compound derivatives exhibit antioxidant properties, which could be beneficial in combating oxidative stress-related diseases . These compounds showed effectiveness against various free radicals, indicating their potential role as therapeutic agents.

Case Study: Piperidin-4-one Derivatives in Cancer Research

A study conducted by Cheng et al. (2011) explored the enzymatic characteristics of various piperidin-4-one derivatives, particularly focusing on their selective inhibition of coactivator-associated arginine methyltransferase 1 (CARM1). This enzyme is implicated in hormone-dependent tumors such as breast and prostate cancer. The results indicated that these derivatives could serve as promising candidates for targeted cancer therapies due to their selective action against CARM1 .

Case Study: Antiproliferative Effects on Liver Cancer Cells

Another investigation assessed the antiproliferative effects of synthesized piperidin-4-one derivatives on liver cancer cell lines (HepG2, SMMC-7721). The study found that these compounds not only inhibited cell growth but also induced apoptosis, suggesting their potential as effective treatments for hepatic malignancies .

Scientific Research Applications

Anticancer Applications

4-Piperidone derivatives have been extensively studied for their anticancer properties. Several synthesized compounds exhibit potent cytotoxic effects against various cancer cell lines.

Synthesis of Anticancer Agents

  • 3,5-Bis(arylidene)-4-piperidones : These compounds have shown promising antiproliferative properties against several cancer cell lines, including colon (HCT116), breast (MCF7), and skin (A431) cancers. The mechanism of action involves the inhibition of topoisomerase IIα, an enzyme crucial for DNA replication and repair. Notably, some derivatives displayed higher efficacy than 5-fluorouracil, a standard chemotherapy agent .
  • Dimeric 4-Piperidones : Novel dimeric compounds have been synthesized that demonstrate significant cytotoxicity against colon cancer cell lines (HCT116 and HT29), with IC50 values in the low micromolar range. These compounds induce apoptosis in cancer cells, further establishing their potential as effective anticancer drugs .

Case Studies

  • A study on 3,5-bis(2,4-difluorobenzylidene)-4-piperidone (DiFiD) revealed its ability to inhibit tumor growth in pancreatic cancer models by affecting Notch signaling pathways, which are critical for tumor progression and angiogenesis .
  • Another investigation demonstrated that conjugates of 3,5-bis(arylidene)-4-piperidone with sesquiterpene lactones significantly reduced glycolytic metabolism in cervical carcinoma cells, indicating a novel mechanism for tumor suppression .

Anti-inflammatory Properties

This compound derivatives also exhibit anti-inflammatory activities. Certain synthesized agents have been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in vitro.

Pharmaceutical Intermediate

This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are widely used in pain management and treatment of hypertension.

Synthesis Techniques

The synthesis of N-substituted 4-piperidones involves several methods:

  • Direct alkylation reactions.
  • Condensation with dibasic acid esters.
    These methods aim to produce high yields while maintaining cost-effectiveness .

Research indicates that this compound derivatives possess a range of biological activities beyond anticancer properties.

Antiviral Activity

Carbohydrate derivatives of piperidin-4-one have shown potential antiviral activity against viruses like cytomegalovirus and SARS-CoV-2, suggesting their utility in developing antiviral therapeutics .

Antioxidant Properties

Studies have indicated that certain piperidin-4-one derivatives exhibit antioxidant activity, which may contribute to their therapeutic effects across various biological systems .

Data Tables

Application AreaCompound TypeKey Findings
Anticancer3,5-Bis(arylidene)-4-piperidonesPotent against HCT116, MCF7; higher efficacy than 5-FU
Anti-inflammatoryCOX inhibitorsEnhanced COX-2 selectivity compared to aspirin
Pharmaceutical IntermediateN-substituted 4-piperidonesUsed in pain management and hypertension treatments
AntiviralCarbohydrate derivativesEffective against cytomegalovirus and SARS-CoV-2
AntioxidantVarious derivativesSignificant antioxidant activity noted

Q & A

Q. Basic: What are the standard synthetic routes for 4-Piperidone, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:
this compound is typically synthesized via cyclization of δ-valerolactam derivatives or catalytic hydrogenation of pyridine precursors. Key optimization strategies include:

  • Catalyst selection : Use of palladium on carbon (Pd/C) for selective hydrogenation to minimize byproducts .
  • Solvent systems : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity, while acidic conditions (e.g., HCl) stabilize intermediates during cyclization .
  • Temperature control : Maintaining 60–80°C during hydrogenation improves conversion rates without degrading the piperidone ring .

Checklist for Reproducibility :

Specify reagent grades (e.g., anhydrous solvents).

Include reaction monitoring (TLC/Raman tracking).

Provide troubleshooting notes for common side reactions (e.g., overhydrogenation).

Q. Advanced: How do N-substituent modifications influence this compound’s bioactivity?

Methodological Answer:

  • Electron-withdrawing groups : Sulfonyl or trifluoromethyl substitutions enhance cytotoxicity by increasing electrophilicity and membrane permeability .
  • Bulkier substituents : Arylidene groups at the 3,5-positions improve intercalation with DNA or enzyme active sites, as shown in molecular docking studies .
  • Validation techniques :
    • SAR analysis : Use IC₅₀ values from MTT assays to correlate substituent size/charge with activity .
    • Fluorescence tagging : Track cellular uptake of fluorescent derivatives (e.g., benzofuran conjugates) via confocal microscopy .

Data Insight : N-acyl-3,5-bis(benzylidene)-4-piperidone derivatives exhibited 10-fold selectivity for squamous cell carcinomas over non-malignant cells .

Comparison with Similar Compounds

Structural and Reactivity Comparisons with Similar Compounds

Cyclohexanone and Cyclopentanone Derivatives

4-Piperidone derivatives are often compared to cyclohexanone and cyclopentanone analogs. For example:

  • Reactivity: this compound derivatives like 3,5-bis(2-bromobenzylidene)-4-piperidone (2Br4PIP) exhibit higher electrophilicity than cyclohexanone (2BrCX) or cyclopentanone (2BrCP) analogs due to the electron-withdrawing lactam ring, accelerating reactions with nucleophiles like glutathione .
  • Electronic Effects: Substituents on the piperidone nitrogen (e.g., N-methyl, N-benzyl) significantly alter HOMO localization, with electron-withdrawing groups (e.g., –CN, –CF₃) localizing HOMO on the exo double bonds, unlike cyclohexanone derivatives where HOMO distribution is less tunable .

Table 1: Reactivity and Electronic Properties of Selected Ketones

Compound Core Structure HOMO Localization Reactivity with Nucleophiles
2Br4PIP This compound Exo double bonds, aromatic rings High (t₁/₂ < 3 hours)
2BrCX Cyclohexanone Uniform across ring Moderate (t₁/₂ ~ 6 hours)
2BrCP Cyclopentanone Central ketone region Low (t₁/₂ > 12 hours)

Antimicrobial Activity

This compound-based spirotriazoles (e.g., compounds 4a–u) demonstrate broad-spectrum antimicrobial activity, outperforming simpler triazole derivatives. Pyrimidinyl and thiazolyl substituents on the triazole nucleus enhance activity against Staphylococcus aureus and Candida albicans (MIC₉₀: 2–8 µg/mL), a feature absent in non-piperidine analogs .

Anti-Inflammatory Activity

This compound derivatives like EF31 (3,5-bis(2-pyridinylmethylidene)-4-piperidone) exhibit superior NF-κB inhibition (IC₅₀: 5 µM) compared to cyclohexanone-based analogs (IC₅₀: >50 µM) and curcumin. This is attributed to the piperidone ring’s ability to stabilize interactions with IκB kinase β, blocking nuclear translocation of NF-κB .

Table 2: Anti-Inflammatory Activity of Selected Compounds

Compound Core Structure NF-κB Inhibition (IC₅₀, µM) TNF-α Suppression (%)
EF31 This compound 5 85
EF24 This compound 35 60
Curcumin Diarylheptanoid >50 40
Cyclohexanone MACs Cyclohexanone 45–60 50–65

Antitumor Activity

This compound derivatives such as 3,5-bis(arylidene)-4-piperidones (DAPs) show potent cytotoxicity (IC₅₀: 0.4–1.4 µM) against hematological cancers, surpassing cyclopentanone-based compounds. N-Acyl modifications (e.g., maleic or succinic anhydride derivatives) further enhance tumor selectivity by improving solubility and target binding .

Structure-Activity Relationship (SAR) Insights

  • Substituent Effects: Electron-donating groups (e.g., methoxy, fluoro) on the arylidene rings of this compound derivatives enhance DNA intercalation and topoisomerase inhibition, a trend less pronounced in cyclohexanone analogs .
  • Ring Conformation: The sofa conformation of the this compound ring enables planar alignment with hydrophobic pockets in proteins (e.g., JAK/STAT kinases), unlike the chair conformation of cyclohexanone derivatives .

Preparation Methods

Preparation of 4-Piperidone Hydrochloride Hydrate via Etherification and Hydrolysis

One of the well-documented industrial methods involves a two-step process starting from N-Carbethoxy-4-piperidone:

Step 1: Etherification to 4,4-Dimethoxypiperidine

  • N-Carbethoxy-4-piperidone is reacted with trimethyl orthoformate (TMOF) in methanol in the presence of p-toluene sulphonic acid (PTSA) as an acid catalyst.
  • The reaction mixture is stirred initially at 30 °C, then heated gradually to 64 °C and maintained for 60 minutes.
  • The product, 4,4-dimethoxypiperidine, is isolated by distillation under high vacuum with a yield of approximately 82.9% and purity of 99.05% by gas chromatography (GC).

Step 2: Hydrolysis to this compound Hydrochloride Hydrate

  • 4,4-Dimethoxypiperidine is treated with concentrated hydrochloric acid (30%) at low temperature (10 °C), followed by gradual heating to 75 °C for 4 hours.
  • The reaction progress is monitored by GC.
  • After completion, hydrochloric acid is removed by vacuum distillation below 80 °C until a viscous slurry forms.
  • Isopropyl alcohol is added, the mixture cooled to 5 °C, filtered, washed, and dried to yield this compound hydrochloride hydrate with a yield of 86.37% and assay purity of 98.08%.
Step Reagents/Conditions Temperature (°C) Time Yield (%) Purity (%)
1 N-Carbethoxy-4-piperidone, TMOF, PTSA, MeOH 30 → 64 ~75 min total 82.9 99.05
2 4,4-Dimethoxypiperidine, HCl (30%), IPA 10 → 75 4 hours 86.37 98.08

Synthesis of N-Substituted this compound via Ring-Closing of 1,5-Dichloro-3-pentanone and Primary Amines

This method focuses on preparing N-substituted 4-piperidones, including this compound itself (where the substituent is hydrogen), via a ring-closing reaction:

Key Features:

  • The starting material 1,5-dichloro-3-pentanone is either commercially purchased or synthesized in two steps:

    • Chlorination of acrylic acid with thionyl chloride catalyzed by N,N-dimethylformamide (DMF) to form 3-chloropropionyl chloride.
    • Friedel-Crafts type reaction of 3-chloropropionyl chloride with ethylene gas in the presence of Lewis acid catalysts (e.g., aluminum chloride) to yield 1,5-dichloro-3-pentanone.
  • The ring closure is achieved by reacting 1,5-dichloro-3-pentanone with a primary amine (e.g., methylamine, benzylamine, aniline) in solvents such as methanol, ethanol, or DMF at 40-80 °C for about 4 hours.

  • This method boasts mild reaction conditions, wide raw material availability, high yields, and scalability for industrial production.

Representative Reaction Scheme:

$$
\text{1,5-dichloro-3-pentanone} + R-NH_2 \xrightarrow[\text{40-80 °C}]{\text{solvent}} \text{N-substituted this compound}
$$

Where R = alkyl (C1-C8), phenyl, benzyl, or hydrogen (for this compound).

Advantages:

  • Avoids decarboxylation and dealkoxylation steps common in other methods, improving atom economy.
  • Operates under normal pressure and moderate temperatures.
  • Uses inexpensive and readily available starting materials such as vinylformic acid, ethylene, and hydrochloric acid.

Example Experimental Data:

Step Reagents/Conditions Temperature (°C) Time Yield (%) Purity (%)
1 Vinylformic acid, DMF, phosphorus trichloride 70 5 hours 83.6 90.2
2 3-Chloropropionyl chloride, AlCl3, ethylene gas 0-5 3-4 hours 93 85.6
3 1,5-Dichloro-3-pentanone, primary amine, MeOH 60-67 4 hours 92.1 88.2

Notes:

  • The primary amine can be benzylamine, aniline, methylamine, etc., allowing synthesis of various N-substituted derivatives.
  • The process includes post-reaction workup with filtration, pH adjustment, solvent extraction, and drying to isolate the product.

Comparative Analysis of Preparation Methods

Aspect Etherification & Hydrolysis Method Ring-Closing with 1,5-Dichloro-3-pentanone
Starting Material N-Carbethoxy-4-piperidone Vinylformic acid, ethylene, hydrochloric acid
Reaction Type Acid-catalyzed etherification + hydrolysis Nucleophilic substitution and ring closure
Reaction Conditions Moderate temperature (25-75 °C), acid catalyst Mild temperature (40-80 °C), Lewis acid catalyst
Yield 82.9% (step 1), 86.37% (step 2) ~90% overall
Purity >98% (assay) ~88-90% (GC or assay)
Industrial Viability High, well-established High, cost-effective and scalable
Atom Economy Moderate (involves ester groups and hydrolysis) High (addition reactions, no decarboxylation)
Raw Material Cost Moderate to high Low (basic industrial chemicals)
Complexity Two-step with distillation and solvent handling Multi-step synthesis of intermediate but simple ring closure

Summary and Recommendations

  • The etherification followed by hydrolysis method is a robust and proven industrial process for preparing this compound hydrochloride hydrate with high purity and good yield. It is suitable for facilities equipped for acid catalysis and vacuum distillation.

  • The ring-closing method using 1,5-dichloro-3-pentanone and primary amines offers a versatile and economically attractive route, especially for N-substituted derivatives of this compound. Its mild conditions and use of inexpensive raw materials make it highly attractive for large-scale synthesis.

  • Selection of method depends on the desired derivative, available infrastructure, cost constraints, and purity requirements.

This detailed review integrates diverse authoritative sources and patent disclosures to provide a comprehensive understanding of this compound preparation methods relevant for research and industrial application.

Properties

IUPAC Name

piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c7-5-1-3-6-4-2-5/h6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRJHQPZVIGNGMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50194488
Record name 4-Piperidone
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Molecular Weight

99.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

41661-47-6
Record name 4-Piperidinone
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Record name 4-Piperidone
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Record name 4-Piperidone
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Record name 4-piperidone
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

2-[(2-Methylpropan-2-yl)oxycarbonylamino]acetate
4-Piperidone
2-[(2-Methylpropan-2-yl)oxycarbonylamino]acetate
4-Piperidone
2-[(2-Methylpropan-2-yl)oxycarbonylamino]acetate
4-Piperidone
2-[(2-Methylpropan-2-yl)oxycarbonylamino]acetate
4-Piperidone
2-[(2-Methylpropan-2-yl)oxycarbonylamino]acetate
4-Piperidone
2-[(2-Methylpropan-2-yl)oxycarbonylamino]acetate
4-Piperidone

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